2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide
Description
N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Properties
Molecular Formula |
C16H16Cl3N3O4S |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
2-methoxy-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H16Cl3N3O4S/c1-26-13-5-3-2-4-12(13)14(23)22-15(16(17,18)19)21-10-6-8-11(9-7-10)27(20,24)25/h2-9,15,21H,1H3,(H,22,23)(H2,20,24,25) |
InChI Key |
BPCYYIRUOVNARB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-aminosulfonyl aniline with 2,2,2-trichloroethyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. One known target is carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-2-phenylacetamide
- N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-3,5-dinitrobenzamide
- N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-methoxybenzamide
Uniqueness
N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-2-methoxybenzamide is unique due to its specific structural features, such as the presence of a methoxy group on the benzamide ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
